

A Comparative Guide to Assessing the Purity of Synthetic "2-Phenylpropyl 2-butenate"

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Compound of Interest

Compound Name: 2-Phenylpropyl 2-butenate

Cat. No.: B15176755

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic "2-Phenylpropyl 2-butenate," a compound of interest in flavor, fragrance, and potentially pharmaceutical research. Due to the limited publicly available data on "2-Phenylpropyl 2-butenate," this guide draws parallels with the closely related and well-documented compound, "2-Phenylpropyl butyrate," and compares its analytical profile with two common fruity esters: Isoamyl acetate and Cinnamyl acetate. The experimental data provided for the alternative esters serves as a benchmark for establishing purity assessment protocols for novel synthetic esters like "2-Phenylpropyl 2-butenate."

Physicochemical Properties Comparison

A summary of the key physicochemical properties of "2-Phenylpropyl butyrate" (as a proxy for "2-Phenylpropyl 2-butenate") and the two alternative esters is presented in Table 1. These properties are fundamental for developing appropriate analytical methods, particularly for gas chromatography.

Property	2-Phenylpropyl butyrate[1][2]	Isoamyl acetate[3][4][5]	Cinnamyl acetate[6][7]
Molecular Formula	C13H18O2	C7H14O2	C11H12O2
Molecular Weight	206.28 g/mol	130.19 g/mol	176.21 g/mol
Boiling Point	268-272 °C	142 °C	265 °C
Density	0.988-0.994 g/mL	0.876 g/mL	1.057 g/mL
Refractive Index	1.485-1.491	1.400-1.404	1.541
Solubility	Soluble in oils, slightly soluble in water.	Slightly soluble in water, miscible with alcohol and ether.	Insoluble in water and glycerol; soluble in alcohol.
Odor Profile	Sweet, fruity, rum, apricot.	Banana, pear.	Sweet, floral, balsamic.

Analytical Methodologies for Purity Assessment

The purity of synthetic esters is primarily determined using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of the main compound and any impurities present.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the purity analysis of "2-Phenylpropyl 2-butenate" and its alternatives. Instrument conditions should be optimized for the specific analyte and potential impurities.

1. Sample Preparation:

- Dissolve a precise amount of the synthetic ester (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

- If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.
- For trace analysis, a pre-concentration step using solid-phase microextraction (SPME) may be employed.

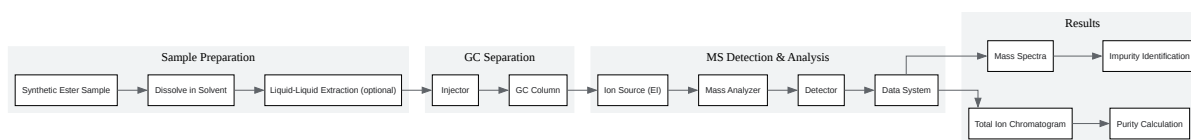
2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.
- Injection Volume: 1 μ L.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.

3. Data Analysis:

- The purity of the ester is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
- Identification of the main peak and any impurity peaks is achieved by comparing their mass spectra with a reference library (e.g., NIST).
- Potential impurities from a Fischer esterification synthesis include unreacted 2-phenylpropanol and 2-butenic acid.

Diagram: GC-MS Workflow for Ester Purity Analysis



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Caption: Workflow for purity assessment using GC-MS.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of synthetic compounds. Both ^1H and ^{13}C NMR should be performed.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).

- Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

2. NMR Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 400 MHz or equivalent.

- Probe: 5 mm broadband probe.

- ^1H NMR:

- Pulse Program: zg30
- Number of Scans: 16-64
- Spectral Width: 16 ppm
- Acquisition Time: ~4 seconds

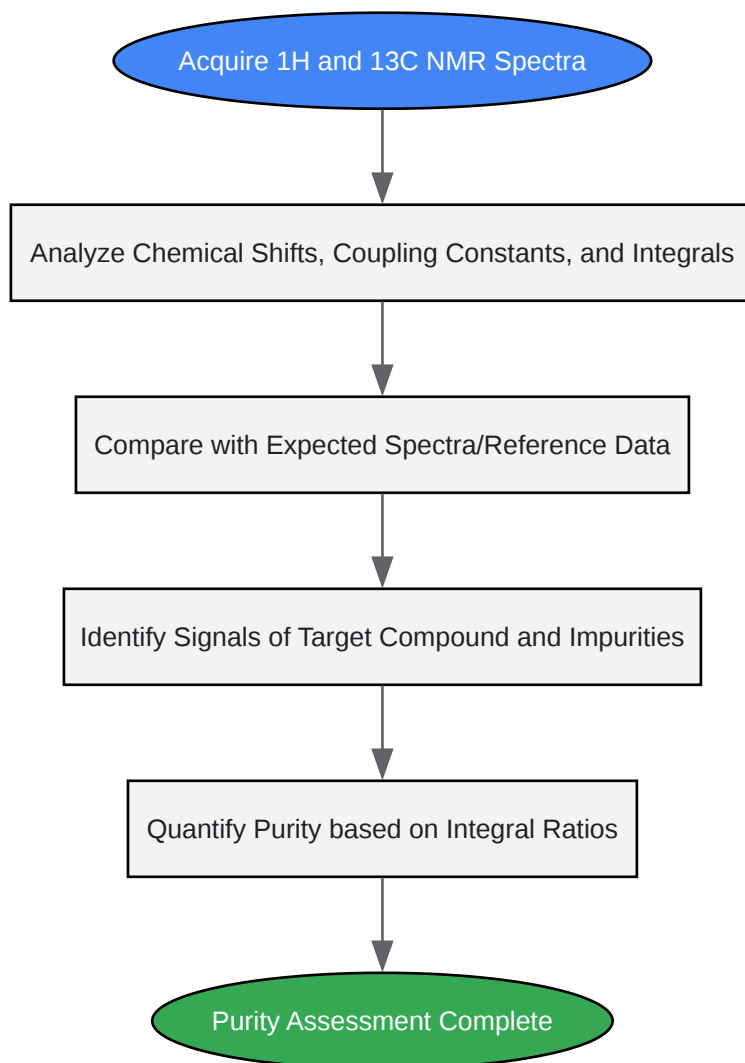
- ^{13}C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024 or more
- Spectral Width: 240 ppm
- Acquisition Time: ~1 second

3. Data Analysis:

- The chemical shifts (δ) and coupling constants (J) of the signals in the ^1H and ^{13}C NMR spectra are used to confirm the structure of the target ester.
- Integration of the peaks in the ^1H NMR spectrum can be used to determine the relative ratios of the main compound and any proton-containing impurities.
- The absence of signals corresponding to starting materials (e.g., 2-phenylpropanol and 2-butenic acid) indicates high purity.

Diagram: Logic for NMR-based Purity Assessment



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Caption: Decision logic for NMR-based purity determination.

Comparative Data of Alternative Esters

To provide a practical reference, the following tables summarize expected analytical data for Isoamyl acetate and Cinnamyl acetate.

Isoamyl acetate

Analytical Data	Expected Results[8][9][10][11]
^1H NMR (CDCl_3 , 400 MHz)	δ 4.08 (t, 2H), 2.04 (s, 3H), 1.68 (m, 1H), 1.52 (q, 2H), 0.92 (d, 6H)
^{13}C NMR (CDCl_3 , 100 MHz)	δ 171.1, 63.2, 37.2, 25.0, 22.4, 21.0
GC-MS (EI)	Major fragments (m/z): 70, 43, 55, 61

Cinnamyl acetate

Analytical Data	Expected Results[12][13][14][15]
^1H NMR (CDCl_3 , 400 MHz)	δ 7.40-7.25 (m, 5H), 6.65 (d, 1H), 6.28 (dt, 1H), 4.73 (d, 2H), 2.10 (s, 3H)
^{13}C NMR (CDCl_3 , 100 MHz)	δ 170.8, 136.2, 134.2, 128.6, 128.1, 126.6, 123.2, 65.1, 21.0
GC-MS (EI)	Major fragments (m/z): 117, 91, 115, 176, 43

Conclusion

Assessing the purity of a synthetic ester like "2-Phenylpropyl 2-butenate" requires a multi-faceted analytical approach. By employing robust techniques such as GC-MS and NMR spectroscopy, researchers can confidently determine the purity, identify potential impurities, and ensure the quality of their synthetic products. The comparative data for established fruity esters provides a valuable framework for developing and validating analytical methods for novel compounds in the field. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and analysis of flavor, fragrance, and other specialty esters.

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